molecular formula C28H39N5O8S B12769075 Enkephalin sulfonic acid, ala(2)-nle(5)- CAS No. 75829-10-6

Enkephalin sulfonic acid, ala(2)-nle(5)-

Cat. No.: B12769075
CAS No.: 75829-10-6
M. Wt: 605.7 g/mol
InChI Key: NSDRIJPETPCTKU-CSILHSIFSA-N
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Description

Enkephalin sulfonic acid, ala(2)-nle(5)-, is a synthetic analog of the naturally occurring enkephalins, which are endogenous opioid peptides. These peptides play a crucial role in modulating pain and emotion in the central nervous system. Enkephalin sulfonic acid, ala(2)-nle(5)-, is designed to be more stable and potent than its natural counterparts, making it a valuable tool in scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of enkephalin sulfonic acid, ala(2)-nle(5)-, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: Protecting groups on the amino acids are removed using TFA or other suitable reagents.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of enkephalin sulfonic acid, ala(2)-nle(5)-, follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Enkephalin sulfonic acid, ala(2)-nle(5)-, can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Reduction reactions can reverse oxidation, restoring the methionine residue.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Standard peptide synthesis reagents like HBTU, DIC, and TFA.

Major Products

The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids.

Scientific Research Applications

Enkephalin sulfonic acid, ala(2)-nle(5)-, has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating pain and emotion through opioid receptors.

    Medicine: Potential therapeutic applications in pain management and neuroprotection.

    Industry: Utilized in the development of new peptide-based drugs and therapies.

Mechanism of Action

Enkephalin sulfonic acid, ala(2)-nle(5)-, exerts its effects by binding to opioid receptors, primarily the delta-opioid receptor. This binding activates intracellular signaling pathways, leading to the modulation of pain and emotional responses. The peptide’s stability and potency make it a valuable tool for studying these pathways in detail.

Comparison with Similar Compounds

Similar Compounds

    Leu-enkephalin: A naturally occurring enkephalin with a similar structure but less stability.

    Met-enkephalin: Another natural enkephalin with a different amino acid sequence.

    D-Ala2, D-Leu5-enkephalin (DADLE): A synthetic analog with enhanced stability and potency.

Uniqueness

Enkephalin sulfonic acid, ala(2)-nle(5)-, is unique due to its enhanced stability and potency compared to natural enkephalins. This makes it particularly useful in research and potential therapeutic applications where stability is crucial.

Properties

CAS No.

75829-10-6

Molecular Formula

C28H39N5O8S

Molecular Weight

605.7 g/mol

IUPAC Name

(1R)-1-[[(2S)-1-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]pentane-1-sulfonic acid

InChI

InChI=1S/C28H39N5O8S/c1-3-4-10-25(42(39,40)41)32-23(16-19-8-6-5-7-9-19)28(38)33-24(35)17-30-26(36)18(2)31-27(37)22(29)15-20-11-13-21(34)14-12-20/h5-9,11-14,18,22-23,25,32,34H,3-4,10,15-17,29H2,1-2H3,(H,30,36)(H,31,37)(H,33,35,38)(H,39,40,41)/t18-,22+,23+,25-/m1/s1

InChI Key

NSDRIJPETPCTKU-CSILHSIFSA-N

Isomeric SMILES

CCCC[C@H](N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)S(=O)(=O)O

Canonical SMILES

CCCCC(NC(CC1=CC=CC=C1)C(=O)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N)S(=O)(=O)O

Origin of Product

United States

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